Cas no 876887-16-0 (1-{6-ethyl-2-methylthieno2,3-dpyrimidin-4-yl}piperidine-4-carboxylic acid)

1-{6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carboxylic acid is a heterocyclic compound featuring a thienopyrimidine core fused with a piperidine-4-carboxylic acid moiety. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The ethyl and methyl substituents enhance lipophilicity, while the carboxylic acid group provides a handle for further derivatization or salt formation. Its rigid scaffold is advantageous for designing bioactive molecules, particularly in targeting enzymes or receptors requiring precise steric and electronic interactions. The compound’s synthetic versatility and potential for structural modifications make it a promising candidate for drug discovery applications, particularly in kinase inhibition or CNS-targeted therapies.
1-{6-ethyl-2-methylthieno2,3-dpyrimidin-4-yl}piperidine-4-carboxylic acid structure
876887-16-0 structure
Product Name:1-{6-ethyl-2-methylthieno2,3-dpyrimidin-4-yl}piperidine-4-carboxylic acid
CAS No:876887-16-0
MF:C15H19N3O2S
MW:305.395262002945
CID:5421141
Update Time:2025-05-20

1-{6-ethyl-2-methylthieno2,3-dpyrimidin-4-yl}piperidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid
    • 1-{6-ethyl-2-methylthieno2,3-dpyrimidin-4-yl}piperidine-4-carboxylic acid
    • Inchi: 1S/C15H19N3O2S/c1-3-11-8-12-13(16-9(2)17-14(12)21-11)18-6-4-10(5-7-18)15(19)20/h8,10H,3-7H2,1-2H3,(H,19,20)
    • InChI Key: ZGRJOLQSUQVNSZ-UHFFFAOYSA-N
    • SMILES: N1(C2N=C(C)N=C3SC(CC)=CC3=2)CCC(C(O)=O)CC1

1-{6-ethyl-2-methylthieno2,3-dpyrimidin-4-yl}piperidine-4-carboxylic acid Pricemore >>

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Additional information on 1-{6-ethyl-2-methylthieno2,3-dpyrimidin-4-yl}piperidine-4-carboxylic acid

1-{6-Ethyl-2-Methylthieno[2,3-d]Pyrimidin-4-yl}Piperidine-4-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No 876887-16-0, known as 1-{6-Ethyl-2-Methylthieno[2,3-d]Pyrimidin-4-yl}Piperidine-4-Carboxylic Acid, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a piperidine ring with a thienopyrimidine moiety, making it a promising candidate for various applications in drug discovery and development.

The thienopyrimidine core of this compound is a heterocyclic structure that has been extensively studied for its potential in medicinal chemistry. Recent studies have highlighted the ability of thienopyrimidines to act as kinase inhibitors, which are crucial in the treatment of diseases such as cancer and inflammatory disorders. The substitution pattern of this compound, particularly the presence of an ethyl group and a methyl group at specific positions, plays a critical role in modulating its pharmacokinetic properties and bioavailability.

One of the most intriguing aspects of this compound is its piperidine ring, which contributes to its structural flexibility and ability to form hydrogen bonds. This feature is essential for its interaction with biological targets, such as enzymes and receptors. Recent research has demonstrated that the piperidine ring can be further modified to enhance the compound's selectivity and potency, opening new avenues for drug design.

The synthesis of 1-{6-Ethyl-2-Methylthieno[2,3-d]Pyrimidin-4-yl}Piperidine-4-Carboxylic Acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the thienopyrimidine ring through a [2+3] cycloaddition reaction, followed by the introduction of substituents at specific positions to achieve the desired functionality. The use of microwave-assisted synthesis has been shown to significantly improve the yield and purity of this compound, making it more accessible for further studies.

In terms of pharmacological activity, this compound has exhibited promising results in preclinical models. Studies have shown that it possesses potent antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent. Additionally, it has demonstrated anti-inflammatory properties by inhibiting key inflammatory pathways, making it a potential candidate for treating conditions such as arthritis and neurodegenerative diseases.

The carboxylic acid group present in this compound plays a vital role in its solubility and absorption characteristics. Recent advancements in drug delivery systems have enabled researchers to formulate this compound into nanoparticles and liposomes, enhancing its bioavailability and reducing systemic toxicity. These formulations have shown improved efficacy in animal models, paving the way for future clinical trials.

From an environmental perspective, the synthesis and disposal of this compound have been optimized to minimize ecological impact. Green chemistry principles have been incorporated into its production process, reducing waste generation and energy consumption. This commitment to sustainability aligns with global efforts to promote eco-friendly practices in pharmaceutical manufacturing.

In conclusion, 1-{6-Ethyl-2-Methylthieno[2,3-d]Pyrimidin-4-yl}Piperidine-4-Carboxylic Acid represents a significant advancement in organic chemistry and pharmacology. Its unique structure, coupled with cutting-edge research findings, positions it as a valuable tool in drug discovery. As ongoing studies continue to unravel its full potential, this compound holds promise for addressing unmet medical needs and improving therapeutic outcomes.

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